3-Phenoxypropanal

Overview

Description

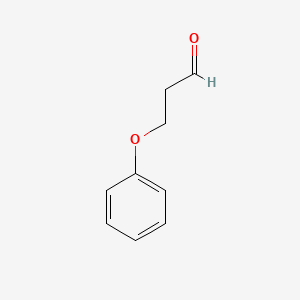

3-Phenoxypropanal: is an organic compound with the molecular formula C9H10O2 . It is characterized by the presence of a phenoxy group attached to a propanal moiety. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxypropanal can be synthesized by reacting allyl alcohol with sodium hydroxide, potassium hydroxide, or lithium hydroxide in the presence of hydrogen peroxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and catalysts can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypropanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for nucleophilic substitution may involve the use of bases or acids as catalysts.

Major Products Formed:

Oxidation: Phenoxypropanoic acid.

Reduction: Phenoxypropanol.

Substitution: Various substituted phenoxypropanal derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenoxypropanal has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It can be used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Phenoxypropanal involves its interaction with specific molecular targets and pathways. It can act as an oxidizing agent, participating in redox reactions that alter the chemical structure of other molecules. The phenoxy group can also engage in various interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

3-Phenylpropanal: Similar in structure but with a phenyl group instead of a phenoxy group.

Cinnamaldehyde: Contains a phenyl group with an additional double bond in the propanal moiety.

Phenylacetaldehyde: Similar aldehyde functionality but with a shorter carbon chain.

Uniqueness: 3-Phenoxypropanal is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .

Biological Activity

3-Phenoxypropanal, a compound derived from the hydrogenation of cinnamaldehyde, is an aldehyde with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies.

This compound (C₉H₁₀O) features a phenyl group attached to a propanal backbone. It is primarily recognized for its role as a flavoring agent and its significance in various biochemical pathways. Its structure allows it to participate in diverse chemical reactions, including reductions and oxidations.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. In experiments involving Listeria monocytogenes, it was found that this compound retains antimicrobial properties, although it is less potent than its precursor, t-CIN (trans-cinnamaldehyde). The compound's effectiveness was not significantly altered by genetic modifications affecting the enzyme YhfK, which is involved in its metabolic pathway. This suggests that this compound may have intrinsic antimicrobial properties independent of enzymatic modulation .

Enzymatic Activity

This compound has been shown to interact with various enzymes, enhancing their activity. For instance, enzyme variants were discovered that exhibited up to 28-fold increased activity in converting this compound compared to wild-type enzymes. This indicates a potential for biocatalytic applications in organic synthesis .

Study on Metabolism

In a study examining the metabolism of t-CIN by L. monocytogenes, it was observed that the strain could metabolize t-CIN into this compound effectively. The production of this compound peaked at 12 hours post-culture initiation, demonstrating its significance as an intermediate in microbial metabolism .

Flavoring and Aroma Applications

Research has also identified this compound as a potent aroma compound in food flavoring. Its organoleptic properties make it valuable in the food industry, where it contributes to the sensory profile of various products. Its overall activity values (OAV) suggest that it plays a significant role in flavor perception .

Research Findings Summary

| Study | Findings |

|---|---|

| Listeria monocytogenes Metabolism | This compound produced from t-CIN showed antimicrobial activity but was less potent than t-CIN itself. |

| Enzyme Activity Enhancement | Variants of enzymes exhibited up to 28-fold increased activity with this compound compared to wild-type enzymes. |

| Flavoring Applications | Identified as a significant aroma compound with high organoleptic value in food products. |

Properties

IUPAC Name |

3-phenoxypropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXQETGAVVOTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.